molecular formula C23H17BrN2O5 B11550304 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate

Cat. No.: B11550304
M. Wt: 481.3 g/mol
InChI Key: IZHGMSOCJODJRN-DHRITJCHSA-N
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Description

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate is a complex organic compound characterized by its unique structural features. This compound contains a benzodioxin ring, a hydrazinylidene group, and a bromobenzoate moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the hydrazinylidene group via a condensation reaction with hydrazine derivatives. The final step involves the esterification of the phenyl group with 2-bromobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate
  • 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-fluorobenzoate

Uniqueness

The uniqueness of 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, for instance, can influence the compound’s electronic properties and its interactions with biological targets.

Properties

Molecular Formula

C23H17BrN2O5

Molecular Weight

481.3 g/mol

IUPAC Name

[4-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H17BrN2O5/c24-18-6-2-1-5-17(18)23(28)30-16-11-9-15(10-12-16)13-25-26-22(27)21-14-29-19-7-3-4-8-20(19)31-21/h1-13,21H,14H2,(H,26,27)/b25-13+

InChI Key

IZHGMSOCJODJRN-DHRITJCHSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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